- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides, ChemPlusChem, 2020, 85(7), 1587-1595

Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

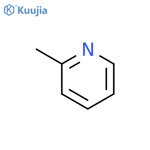

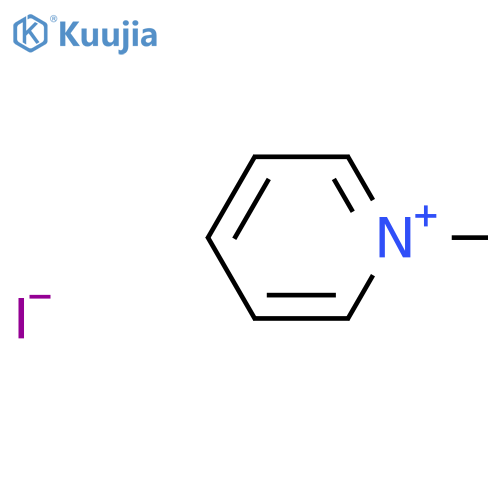

1-Methylpyridin-1-ium iodide structure

Produktname:1-Methylpyridin-1-ium iodide

1-Methylpyridin-1-ium iodide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-METHYLPYRIDIN-1-IUM IODIDE

- Pyridine methiodide

- 1-Methylpyridinium·iodide

- 1-Methylpyridinium iodide

- N-Methylpyridinium iodide

- PYRIDINIUM, 1-METHYL-, IODIDE

- Pyridinium, 1-methyl-, iodide (1:1)

- methylpyridinium iodide

- 1-methyl pyridinium iodide

- WLN: T6KJ A1 &I

- HLNJFEXZDGURGZ-UHFFFAOYSA-M

- NSC97384

- AX8266500

- 1-Methylpyridinium iodide, analytical standard

- 1-Methylpyridinium iodide (6CI, 7CI)

- Pyridinium, 1-methyl-, iodide (8CI, 9CI)

- 1-Methylpyridin-1-ium iodide

-

- MDL: MFCD00160400

- Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1

- InChI-Schlüssel: HLNJFEXZDGURGZ-UHFFFAOYSA-M

- Lächelt: [I-].C1C=C[N+](C)=CC=1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 0

- Komplexität: 46.1

- Topologische Polaroberfläche: 3.9

Experimentelle Eigenschaften

- Farbe/Form: Solid

1-Methylpyridin-1-ium iodide Sicherheitsinformationen

- Signalwort:Danger

- Gefahrenhinweis: H302;H318

- Warnhinweis: P280;P301+P312+P330;P305+P351+P338+P310

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- RTECS:UU6300000

- Lagerzustand:Room temperature

1-Methylpyridin-1-ium iodide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD3907646-5g |

1-Methylpyridin-1-iumiodide |

930-73-4 | 95% | 5g |

RMB 739.20 | 2025-02-20 | |

| AstaTech | 50798-5/G |

1-METHYLPYRIDIN-1-IUM IODIDE |

930-73-4 | 97% | 5g |

$99 | 2023-09-17 | |

| eNovation Chemicals LLC | D757268-5g |

1-Methylpyridinium·iodide |

930-73-4 | 95% | 5g |

$110 | 2024-06-06 | |

| Enamine | EN300-1663440-0.25g |

1-methylpyridin-1-ium iodide |

930-73-4 | 95% | 0.25g |

$24.0 | 2023-06-04 | |

| Enamine | EN300-1663440-2.5g |

1-methylpyridin-1-ium iodide |

930-73-4 | 95% | 2.5g |

$94.0 | 2023-06-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |

1-Methylpyridin-1-ium iodide |

930-73-4 | 95% | 5g |

1499.0CNY | 2021-07-17 | |

| Cooke Chemical | BD3907646-100mg |

1-Methylpyridin-1-iumiodide |

930-73-4 | 95% | 100mg |

RMB 44.80 | 2025-02-20 | |

| Enamine | EN300-1663440-10.0g |

1-methylpyridin-1-ium iodide |

930-73-4 | 95% | 10g |

$376.0 | 2023-06-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |

1-Methylpyridin-1-ium iodide |

930-73-4 | 95% | 100mg |

57CNY | 2021-05-07 | |

| Aaron | AR00GV7Q-250mg |

1-Methylpyridinium·iodide |

930-73-4 | 95% | 250mg |

$4.00 | 2025-01-24 |

1-Methylpyridin-1-ium iodide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 24 h, reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; overnight, reflux

Referenz

- Direct C-H Sulfonylimination of Pyridinium Salts, Organic Letters, 2022, 24(15), 2821-2825

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Ethyl acetate ; overnight, 70 °C

Referenz

- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation, ChemSusChem, 2018, 11(24), 4262-4268

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Solvents: Acetone ; 16 h, rt → reflux

Referenz

- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene, Organic Chemistry Frontiers, 2019, 6(8), 1236-1243

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 12 h, 100 °C

Referenz

- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior, ACS Omega, 2018, 3(11), 15281-15292

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Diethyl ether ; 8 h, rt

Referenz

- Symmetric Halogen Bonding Is Preferred in Solution, Journal of the American Chemical Society, 2012, 134(12), 5706-5715

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 8 h, 80 °C

Referenz

- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; overnight, reflux

Referenz

- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles, Organic Letters, 2023, 25(28), 5203-5208

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Acetone ; rt

Referenz

- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases, Letters in Organic Chemistry, 2009, 6(6), 500-503

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine, Chemistry - A European Journal, 2020, 26(61), 13776-13778

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 16 h, 90 °C

Referenz

- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 12 h, 90 °C

Referenz

- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413

Herstellungsverfahren 13

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Toluene ; 3 h, reflux

Referenz

- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts, Journal of the American Chemical Society, 1998, 120(48), 12443-12452

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 12 h, 70 °C

Referenz

- Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts, Organic Letters, 2020, 22(15), 6107-6111

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 2 h, 120 °C

Referenz

- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Solvents: Ethyl acetate ; 3 h, 25 °C

Referenz

- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; overnight, reflux

Referenz

- Structural considerations for charge-enhanced Bronsted acid catalysts, Journal of Physical Organic Chemistry, 2020, 33(8),

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 24 h, reflux

Referenz

- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Solvents: Diethyl ether

Referenz

- The Synthesis of Evoninic Acids, 2006, , ,

1-Methylpyridin-1-ium iodide Raw materials

1-Methylpyridin-1-ium iodide Preparation Products

1-Methylpyridin-1-ium iodide Verwandte Literatur

-

Sadia Shahbaz,Asif Ali Tahir,Tapas Mallick,Idris Al Siyabi,Bandar Y. Alfaifi,Safeer Ahmed New J. Chem. 2020 44 20212

-

Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2023 21 1008

-

Isabella Richter,Jusaku Minari,Philip Axe,John P. Lowe,Tony D. James,Kazuo Sakurai,Steven D. Bull,John S. Fossey cation–π interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Isabella Richter Jusaku Minari Philip Axe John P. Lowe Tony D. James Kazuo Sakurai Steven D. Bull John S. Fossey Chem. Commun. 2008 1082

-

Siva Bala Subramaniyan,Megarajan Sengan,Ramesh Subburethinam,Anbazhagan Veerappan New J. Chem. 2021 45 11937

-

Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031

930-73-4 (1-Methylpyridin-1-ium iodide) Verwandte Produkte

- 2418716-77-3(5-(Azidomethyl)-2,4-dimethyl-3-(piperazin-1-yl)benzene-1-thiol)

- 2098003-08-6(Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-4-yl)methyl)carbamate)

- 477889-09-1((E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide)

- 2138204-74-5(Sodium 2,3-difluoro-4-methylbenzene-1-sulfinate)

- 848860-96-8(3-hydroxy-2-(trifluoroacetamido)propanoic acid)

- 1000806-61-0((R)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate)

- 2680828-45-7(benzyl N-5-(4-bromophenyl)-1,3-thiazol-2-ylcarbamate)

- 2137698-21-4(3-(Pyrrolidin-1-yl)propane-1-sulfonyl fluoride)

- 10468-90-3(3-Iodo-L-thyronine)

- 2172261-79-7(5-(cyclopropylmethyl)-1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:930-73-4)1-Methylpyridin-1-ium iodide

Reinheit:99%

Menge:25g

Preis ($):440.0